molecular formula C21H25N5O3 B5504033 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine

4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine

Cat. No.: B5504033
M. Wt: 395.5 g/mol
InChI Key: HFHCSQDSWHJVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.19573968 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Antibacterial Properties : Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has demonstrated that compounds bearing the 1,3,4-oxadiazole moiety exhibit moderate to significant antibacterial activity. These compounds were synthesized through a series of steps and their structures elucidated through various spectral data. Their biological screening indicated their potential as antibacterial agents (H. Khalid et al., 2016).

Hole-Blocking Materials for LEDs : A study on bis(1,3,4-oxadiazole) systems highlighted their application as hole-blocking materials in organic light-emitting diodes (LEDs). The synthesis and structure of these compounds, such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, were explored for their performance in LEDs, demonstrating their utility in electronic applications (Changsheng Wang et al., 2001).

Antimicrobial and Antifungal Activity : The synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and its antimicrobial and antifungal activity showcase the potential of such compounds in pharmaceutical applications. The compound exhibited favorable antimicrobial activities, hinting at the relevance of similar structures in developing new antimicrobial agents (Rawda M. Okasha et al., 2022).

Solid Form Selection for Pharmaceuticals

Stability and Physical Properties : A study on a zwitterionic pharmaceutical compound highlighted the importance of solid form selection in enhancing stability and manufacturability. Various solid forms, including anhydrous and hydrate forms, were evaluated for their chemical and physical stability, demonstrating the critical role of solid-state characterization in pharmaceutical development (T. Kojima et al., 2008).

Properties

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14(2)19-23-20(29-24-19)15-8-10-25(11-9-15)21(27)16-12-22-26(13-16)17-6-4-5-7-18(17)28-3/h4-7,12-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHCSQDSWHJVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.